2-[(4-benzyl-5-cyclopropyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(1-cyano-1,2-dimethylpropyl)acetamide
Description
This compound belongs to the 1,2,4-triazole-3-sulfanyl acetamide class, characterized by a triazole core substituted with a benzyl and cyclopropyl group at positions 4 and 5, respectively. The acetamide moiety features a branched alkyl chain with a cyano group (N-(1-cyano-1,2-dimethylpropyl)), which likely enhances metabolic stability and modulates electronic properties.
Properties
Molecular Formula |
C20H25N5OS |
|---|---|
Molecular Weight |
383.5 g/mol |
IUPAC Name |
2-[(4-benzyl-5-cyclopropyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2-cyano-3-methylbutan-2-yl)acetamide |
InChI |
InChI=1S/C20H25N5OS/c1-14(2)20(3,13-21)22-17(26)12-27-19-24-23-18(16-9-10-16)25(19)11-15-7-5-4-6-8-15/h4-8,14,16H,9-12H2,1-3H3,(H,22,26) |
InChI Key |
PEJORVSKWLWNFB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C)(C#N)NC(=O)CSC1=NN=C(N1CC2=CC=CC=C2)C3CC3 |
Origin of Product |
United States |
Biological Activity
The compound 2-[(4-benzyl-5-cyclopropyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(1-cyano-1,2-dimethylpropyl)acetamide is a novel triazole derivative that has garnered attention due to its potential biological activities. This article reviews the synthesis, pharmacological properties, and biological evaluations of this compound, highlighting its significance in medicinal chemistry.
Chemical Structure and Properties
The chemical structure of the compound includes a triazole ring, a sulfanyl group, and an acetamide moiety. The molecular formula is , with a molecular weight of approximately 358.47 g/mol. The presence of the triazole ring is particularly noteworthy as it is known for its diverse biological activities.
Anticancer Activity
Research has indicated that triazole derivatives exhibit significant anticancer properties. For instance, compounds similar to the one in focus have demonstrated activity against various cancer cell lines. In a study evaluating the cytotoxic effects of triazole derivatives on colon carcinoma cells (HCT-116), certain derivatives showed IC50 values in the low micromolar range, indicating potent anticancer activity . The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation.
Antimicrobial Properties
Triazole compounds are also recognized for their antimicrobial properties. A related study highlighted that triazole derivatives possess broad-spectrum antibacterial effects against both Gram-positive and Gram-negative bacteria. The compound's sulfanyl group may enhance its interaction with bacterial cell membranes, leading to increased permeability and subsequent cell death .
Antifungal Activity
The antifungal potential of triazoles is well-documented, with many derivatives being used clinically. The compound under discussion may exhibit similar properties due to its structural characteristics. In vitro assays have shown that triazole derivatives can inhibit fungal growth by disrupting ergosterol biosynthesis, which is crucial for fungal cell membrane integrity .
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymes : Triazoles often act as enzyme inhibitors in various metabolic pathways.
- Cell Cycle Arrest : Some studies suggest that these compounds can induce cell cycle arrest in cancer cells, leading to apoptosis.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels can trigger oxidative stress, contributing to cancer cell death.
Case Studies and Research Findings
Comparison with Similar Compounds
Table 1: Structural and Hypothesized Property Comparison
Key Observations:
- Triazole Modifications: The benzyl group in the target compound introduces steric bulk and lipophilicity compared to cyclopropyl or amino substituents in analogs. This could improve membrane permeability but reduce solubility .
- Electron-Withdrawing Groups : Analogs with dichlorophenyl or trifluoromethoxy substituents (e.g., 790290-24-3, 732994-04-6) prioritize target affinity over solubility, whereas the furan-2-yl group in ’s compound may favor solubility .
Pharmacological Activity Insights
While direct data for the target compound are lacking, highlights that structural analogs with triazole-sulfanyl acetamide scaffolds exhibit anti-exudative activity. For example, 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide showed comparable efficacy to diclofenac sodium at 10 mg/kg . The target compound’s benzyl and cyclopropyl groups may enhance bioavailability, while the cyano group could influence binding to inflammatory targets like cyclooxygenase (COX) enzymes.
Methodological Approaches in Comparative Studies
- Crystallography : Tools like SHELX () and ORTEP-3 () enable precise determination of molecular conformations, critical for comparing steric effects of substituents like benzyl vs. cyclopropyl .
- Computational Modeling: Density functional theory (DFT) () can predict electronic properties (e.g., charge distribution of the cyano group) and correlate them with reactivity or binding interactions .
Q & A
Q. What are the standard synthetic routes for this compound, and what key reaction conditions influence yield?
Methodological Answer: Synthesis involves a multi-step process:
- Step 1: Formation of the triazole-thiol intermediate via refluxing hydrazides with iso-thiocyanates in ethanol, followed by NaOH/HCl treatment to cyclize .
- Step 2: Thiol-alkylation using 2-chloroacetonitrile or similar reagents in DMF/NaOH to attach the sulfanyl-acetamide moiety .
- Step 3: Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization .
Key Reaction Conditions:
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Temperature | 60–80°C (reflux) | Higher yields for cyclization |
| Solvent | DMF or ethanol | Polarity affects reaction rate |
| Microwave vs. Conventional Heating | Microwave (30 min) | Reduces time by 50% vs. 6–8 hrs |
Q. Which spectroscopic and crystallographic methods are most effective for characterizing the compound’s structure?
Methodological Answer:
- 1H/13C NMR: Assigns proton/carbon environments (e.g., benzyl, cyclopropyl groups) .
- IR Spectroscopy: Confirms functional groups (e.g., C≡N stretch at ~2200 cm⁻¹) .
- X-ray Crystallography: Resolves 3D conformation and hydrogen-bonding networks .
Example Spectral Data:
| Technique | Key Peaks/Features | Reference |
|---|---|---|
| 1H NMR (DMSO-d6) | δ 1.2–1.5 (cyclopropyl), δ 4.3 (sulfanyl-CH2) | |
| X-ray | Dihedral angle: 85° between triazole and acetamide |
Q. What are the recommended storage conditions and stability profiles for this compound?
Methodological Answer:
- Storage: Desiccated at –20°C in amber vials to prevent hydrolysis/photo-degradation .
- Stability: Degrades at pH < 3 or > 10 (sulfanyl group susceptibility); monitor via HPLC every 6 months .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies evaluate substituent impacts on biological activity?
Methodological Answer:
- Design: Synthesize analogs with systematic substituent variations (e.g., benzyl → phenyl, cyclopropyl → methyl) .
- Assays: Test against target enzymes (e.g., CYP450) or microbial strains to correlate substituents with IC50/MIC values .
SAR Table:
| Substituent Modification | Biological Activity Change | Reference |
|---|---|---|
| Benzyl → 4-chlorophenyl | ↑ Antifungal activity (MIC: 2→0.5 µg/mL) | |
| Cyclopropyl → furan-2-yl | ↓ Cytotoxicity in normal cells |
Q. What experimental strategies resolve contradictions in reported bioactivity data?
Methodological Answer:
- Controlled Variables: Standardize assay conditions (e.g., cell line passage number, serum concentration) .
- Multi-Lab Validation: Use blinded samples in collaborative studies to eliminate batch variability .
- Meta-Analysis: Apply statistical tools (e.g., ANOVA) to reconcile discrepancies in IC50 values .
Q. What computational approaches predict binding affinity and metabolic pathways?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina to model interactions with target proteins (e.g., triazole binding to fungal CYP51) .
- DFT Calculations: Optimize geometry at B3LYP/6-31G* level to predict reactive sites for metabolism .
- ADMET Prediction: Tools like SwissADME estimate logP (2.8) and CYP inhibition .
Q. How to optimize reaction conditions using statistical design of experiments (DoE)?
Methodological Answer:
- Factors: Test temperature, solvent ratio, catalyst loading in a factorial design .
- Response Surface Methodology (RSM): Maximize yield (85%→92%) by optimizing microwave power (150W) and time (45 min) .
DoE Example:
| Factor | Low Level | High Level | Optimal |
|---|---|---|---|
| Temperature (°C) | 60 | 100 | 80 |
| Solvent (DMF:H2O) | 3:1 | 1:1 | 2:1 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
